molecular formula C11H12N2O B1271777 2-cyano-N-(2,5-dimethylphenyl)acetamide CAS No. 87165-31-9

2-cyano-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B1271777
CAS No.: 87165-31-9
M. Wt: 188.23 g/mol
InChI Key: QZAFTTQVJSQWEN-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,5-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O It is a derivative of cyanoacetamide, featuring a cyano group (–CN) and an acetamide group (–CONH2) attached to a 2,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 2,5-dimethylaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 2,5-dimethylaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, triethylamine

    Solvents: Ethanol, methanol

    Catalysts: Acid or base catalysts depending on the reaction type

Major Products Formed:

Scientific Research Applications

2-Cyano-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)acetamide is primarily related to its ability to participate in nucleophilic and electrophilic reactions. The cyano group acts as an electron-withdrawing group, enhancing the reactivity of the acetamide moiety. This allows the compound to interact with various molecular targets, leading to the formation of biologically active compounds. The specific pathways and molecular targets depend on the nature of the derivatives formed during the reactions .

Comparison with Similar Compounds

Uniqueness: 2-Cyano-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of both the cyano and 2,5-dimethylphenyl groups, which confer distinct reactivity and potential for forming a wide range of heterocyclic compounds. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-cyano-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAFTTQVJSQWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368242
Record name 2-cyano-N-(2,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87165-31-9
Record name 2-cyano-N-(2,5-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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